2,4,6-Trinitrophenyl-lysine

Descripción general

Descripción

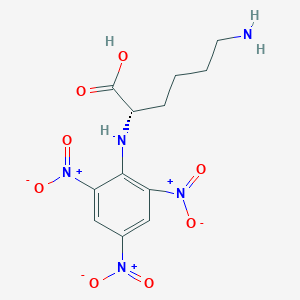

2,4,6-Trinitrophenyl-lysine is a compound that consists of a lysine molecule conjugated to a 2,4,6-trinitrophenyl group. The molecular formula of this compound is C12H15N5O8, and it has a molecular weight of 357.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitrophenyl-lysine typically involves the reaction of lysine with 2,4,6-trinitrophenol (picric acid). The reaction is carried out under controlled conditions to ensure the selective conjugation of the trinitrophenyl group to the lysine molecule. The reaction conditions often include the use of a suitable solvent, such as water or an organic solvent, and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and reaction time, to optimize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trinitrophenyl-lysine undergoes various chemical reactions, including:

Oxidation: The nitro groups in the trinitrophenyl moiety can undergo oxidation reactions under specific conditions.

Reduction: The nitro groups can also be reduced to amino groups using reducing agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Chemical Modification of Proteins

TNP-lysine is primarily used in the chemical modification of lysine residues in proteins. The introduction of the trinitrophenyl group can alter the properties of proteins, including their solubility, stability, and reactivity. This modification is particularly useful for studying protein interactions and functionalities. For instance, the trinitrophenylation mechanism has been employed to estimate lysine modification in various proteins, enhancing our understanding of protein structure-function relationships .

Protein Labeling

TNP-lysine serves as a labeling agent in proteomics. By attaching TNP groups to specific lysine residues, researchers can track protein localization and dynamics within cells. This application is crucial for elucidating cellular mechanisms and pathways involving lysine-rich proteins.

Immunology Applications

Antibody Production

The TNP group is a well-known hapten that can elicit an immune response. TNP-lysine has been utilized in the preparation of antibodies specific to the trinitrophenyl group. These antibodies are invaluable for various immunological assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting . The specificity of these antibodies allows for precise detection and quantification of TNP-modified proteins in complex biological samples.

Vaccine Development

The immunogenic properties of TNP-lysine make it a candidate for vaccine development. By conjugating TNP to carrier proteins, researchers can enhance the immune response against specific antigens. This strategy has potential applications in developing vaccines against infectious diseases and cancer.

Analytical Chemistry Applications

Quantitative Analysis of Lysine

TNP-lysine is employed as a reagent in analytical methods for quantifying available lysine in food products and biological samples. Techniques utilizing 2,4,6-trinitrobenzenesulfonic acid (TNBS) have been developed for this purpose. These methods are pivotal in food science for assessing protein quality and nutritional value .

Spectroscopic Studies

The unique spectral properties of TNP-lysine allow it to be used in spectroscopic studies. Its absorbance characteristics can be exploited to monitor chemical reactions involving lysine residues or to study conformational changes in proteins upon modification.

Case Studies and Data Tables

Case Study: Antibody Characterization

A study characterized antibodies specific to TNP-lysine through various immunoassays. The results indicated that these antibodies could reliably detect TNP-modified proteins at low concentrations, highlighting their utility in both research and clinical diagnostics.

Mecanismo De Acción

The mechanism of action of 2,4,6-Trinitrophenyl-lysine involves its interaction with specific molecular targets. In immunological studies, the trinitrophenyl group acts as a hapten, binding to antibodies and eliciting an immune response. The lysine moiety facilitates the conjugation of the trinitrophenyl group to proteins and other biomolecules, enhancing its utility in various applications .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trinitrophenol (Picric Acid): A precursor to 2,4,6-Trinitrophenyl-lysine, used in explosives and as a reagent in chemical analysis.

2,4,6-Trinitroaniline: Known for its applications in the synthesis of dyes and as an intermediate in organic synthesis.

2,4,6-Trinitrophenylhydrazine: Used in the detection of carbonyl compounds in analytical chemistry

Uniqueness

This compound is unique due to its conjugation of the trinitrophenyl group to lysine, which enhances its specificity and utility in biological and immunological studies. This conjugation allows for targeted interactions with proteins and antibodies, making it a valuable tool in research and diagnostic applications .

Actividad Biológica

2,4,6-Trinitrophenyl-lysine (TNP-Lys) is a derivative of lysine modified by the addition of a trinitrophenyl group. This compound has garnered interest in various fields, including biochemistry and pharmacology, due to its unique properties and biological activities. This article aims to explore the biological activity of TNP-Lys, including its mechanisms of action, applications in research, and implications in therapeutic contexts.

TNP-Lys is primarily utilized as a reagent in biochemical assays due to its ability to react with amino groups. The trinitrophenyl group enhances the electrophilicity of the lysine residue, making it a valuable tool for studying protein modifications and interactions.

Key Reactions

- Modification of Proteins : TNP-Lys can modify proteins by covalently binding to lysine residues. This modification can alter protein function and stability.

- Colorimetric Assays : TNP-Lys is used in colorimetric assays to quantify amino groups in proteins. The intensity of the color produced can be correlated with the concentration of free amino groups present.

Biological Activity

The biological activity of TNP-Lys has been investigated in various studies, revealing several key findings:

Table 1: Summary of Biological Activities

Case Studies

-

Functionalization of Collagen :

A study demonstrated that TNP-Lys was instrumental in modifying collagen matrices for enhanced mechanical properties and biocompatibility. The degree of functionalization was quantified using TNBS assays, confirming a significant increase in primary amino group consumption after treatment with TNP-Lys . -

Immunogenic Response Enhancement :

In immunology research, TNP-Lys was used to create hapten-carrier conjugates that significantly enhanced immune responses in animal models. The study highlighted TNP-Lys's potential as an adjuvant in vaccine formulations . -

Cell Viability and Proliferation :

Research involving B-cell proliferation showed that TNP-Lys could influence cell viability when used at specific concentrations, indicating its potential effects on immune cell functions .

Research Findings

Recent studies have focused on optimizing the use of TNP-Lys in various biochemical applications:

- Absorbance Measurement : The molar absorption coefficient for TNP-Lys has been established at at 346 nm, allowing for precise quantification in assays .

- Collagen Hydrogels : TNP-Lys has been successfully incorporated into collagen-based hydrogels, improving their mechanical properties and making them suitable for tissue engineering applications .

Propiedades

IUPAC Name |

(2S)-6-amino-2-(2,4,6-trinitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O8/c13-4-2-1-3-8(12(18)19)14-11-9(16(22)23)5-7(15(20)21)6-10(11)17(24)25/h5-6,8,14H,1-4,13H2,(H,18,19)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQKQZUNPAWBNG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCCCN)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N[C@@H](CCCCN)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164715 | |

| Record name | 2,4,6-Trinitrophenyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15113-66-3 | |

| Record name | 2,4,6-Trinitrophenyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015113663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trinitrophenyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.